(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
(2Z)-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c23-15-19(21(26)24-11-13-27-14-12-24)22-25(18-9-5-2-6-10-18)20(16-28-22)17-7-3-1-4-8-17/h1-10,16H,11-14H2/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHNIBAOPZVYIU-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\2/N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the morpholino group and the oxopropanenitrile moiety contributes to its pharmacological properties.
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Tyrosinase Inhibition :
- The compound has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is significant for potential applications in skin whitening and hyperpigmentation treatment.
- Kinetic studies indicate that certain derivatives of thiazole compounds exhibit competitive inhibition against mushroom tyrosinase, with some showing IC50 values significantly lower than that of kojic acid, a standard tyrosinase inhibitor .
- Antifungal Activity :
- Cytotoxicity :
Table 1: Biological Activity Summary of Thiazole Derivatives
| Compound | Target | Activity | IC50 (μM) |
|---|---|---|---|
| (Z)-BPT | Tyrosinase | Inhibition | 6.4 |
| 2e | Candida parapsilosis | Antifungal | 1.23 |
| 2d | NIH/3T3 Cells | Cytotoxicity | 148.26 |
- Tyrosinase Inhibition : Compound (Z)-BPT was found to have an IC50 value of 6.4 μM, making it significantly more potent than kojic acid (IC50 = 20.8 μM) in inhibiting tyrosinase activity .
- Antifungal Efficacy : Compound 2e demonstrated strong antifungal activity against C. parapsilosis, with an MIC value comparable to ketoconazole, indicating its potential as an antifungal agent .
- Cytotoxicity Analysis : The cytotoxic effects of compounds 2d and 2e were assessed against NIH/3T3 cell lines, revealing IC50 values of 148.26 μM and 187.66 μM respectively, suggesting low toxicity towards normal cells while effectively targeting fungal cells .
In Silico Studies
Molecular docking studies have provided insights into the binding interactions between thiazole derivatives and their biological targets. For example, docking studies indicated that certain derivatives fit well into the active sites of enzymes involved in fungal metabolism, enhancing their potential as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
